molecular formula C17H15NO4 B14442038 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione CAS No. 73376-10-0

4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione

Cat. No.: B14442038
CAS No.: 73376-10-0
M. Wt: 297.30 g/mol
InChI Key: PTPXNAIPYHEJSQ-UHFFFAOYSA-N
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Description

4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione is an organic compound that belongs to the class of oxazolidinediones. This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy group attached to an oxazolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione typically involves the reaction of benzylamine with phosgene to form the corresponding isocyanate. This intermediate is then reacted with benzyl alcohol to yield the desired oxazolidinedione. The reaction conditions generally include:

    Temperature: 0-5°C for the initial formation of the isocyanate, followed by room temperature for the subsequent reaction.

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Oxazolidinones.

    Reduction: Benzylamines or benzyl alcohols.

    Substitution: Substituted oxazolidinediones.

Scientific Research Applications

4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-3-(benzyloxy)-1,3-oxazolidinone
  • 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2-thione
  • 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dithione

Uniqueness

4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione is unique due to its specific combination of benzyl and benzyloxy groups attached to the oxazolidine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

CAS No.

73376-10-0

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

4-benzyl-3-phenylmethoxy-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C17H15NO4/c19-16-15(11-13-7-3-1-4-8-13)18(17(20)22-16)21-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

PTPXNAIPYHEJSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2OCC3=CC=CC=C3

Origin of Product

United States

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